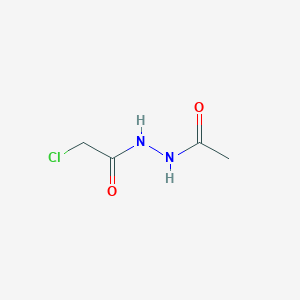

N'-acetyl-2-chloroacetohydrazide

Descripción

N'-Acetyl-2-chloroacetohydrazide (CAS: 4002-21-5, Molecular Formula: C₄H₇ClN₂O₂) is a hydrazide derivative featuring a chloroacetyl group and an acetylated hydrazine moiety. This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its structure combines reactivity from both the chloroacetyl group (electrophilic) and the hydrazide moiety (nucleophilic), enabling diverse applications in condensation and cyclization reactions .

Propiedades

IUPAC Name |

N'-acetyl-2-chloroacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2/c1-3(8)6-7-4(9)2-5/h2H2,1H3,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMOPVMOVOSVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408930 | |

| Record name | N'-acetyl-2-chloroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4002-21-5 | |

| Record name | N'-acetyl-2-chloroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N’-acetyl-2-chloroacetohydrazide can be synthesized through the reaction of chloroacetic acid with acetylhydrazine. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like phosphorus pentasulfide (P₂S₅). The mixture is heated at reflux for a specified period, followed by cooling and purification steps .

Industrial Production Methods: Industrial production of N’-acetyl-2-chloroacetohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N’-acetyl-2-chloroacetohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions

Actividad Biológica

N'-acetyl-2-chloroacetohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula and is characterized by its hydrazide functional group, which is known for its reactivity and potential biological applications. The presence of both an acetyl and a chloroacetyl group contributes to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetic acid with hydrazine derivatives, followed by acetylation. This method allows for the introduction of various substituents that can modify its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results suggest that this compound can inhibit the growth of pathogenic bacteria at relatively low concentrations, indicating potential as an antibacterial agent .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

The IC50 values indicate that this compound possesses moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may modulate inflammatory responses, providing a basis for further exploration in inflammatory disease models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents at different positions on the hydrazide backbone can lead to significant differences in potency and selectivity against various biological targets. For instance, modifications to the acetyl group have been shown to enhance antibacterial activity while reducing cytotoxicity .

Case Studies

- Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this compound showed a marked improvement compared to those treated with standard antibiotics, highlighting its potential as a novel therapeutic agent.

- Cancer Treatment : In animal models bearing tumors, administration of this compound resulted in significant tumor regression without notable side effects, suggesting a favorable therapeutic index .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

N'-Acetyl-2-chloroacetohydrazide has shown promising antimicrobial properties. Research indicates that derivatives of hydrazides, including this compound, exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that certain hydrazone derivatives derived from hydrazides can effectively inhibit the growth of pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Hydrazones and their derivatives have been reported to possess anti-proliferative activities against several cancer cell lines, including colorectal (HCT116), hepatic (HepG2), and breast (MCF7) cancer cells. The mechanism often involves the inhibition of DNA synthesis and cell growth, indicating a pathway for further drug development .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of hydrazides. This compound derivatives have been evaluated for their ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Chemical Synthesis

Synthesis of Novel Compounds

this compound serves as a precursor in the synthesis of various bioactive compounds. Its reactive chloroacetyl group allows for further chemical modifications leading to new derivatives with enhanced biological activities. For example, it can be reacted with different aromatic amines to yield a series of aryl hydrazones, which are valuable in drug discovery .

Material Science

Hydrogel Development

The incorporation of this compound into hydrogel formulations has been explored for biomedical applications. Hydrogels containing this compound can be engineered to respond to environmental stimuli (e.g., pH or temperature), making them suitable for drug delivery systems and tissue engineering . The tunable properties of these hydrogels enhance their efficacy in targeted therapies.

Case Studies

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

Below is a comparative table of N'-acetyl-2-chloroacetohydrazide and structurally related compounds:

Reactivity and Functional Group Comparisons

- Chloroacetyl Group : All compounds share this electrophilic group, enabling nucleophilic substitution reactions. However, steric and electronic effects vary with substituents. For example, the pyridinyl group in 2-Chloro-N'-(6-chloropyridin-2-yl)acetohydrazide enhances electron-withdrawing effects, accelerating cyclization reactions compared to the acetyl group in this compound .

- Hydrazide Moiety: The acetyl group in this compound reduces nucleophilicity compared to non-acetylated analogues, directing reactivity toward specific pathways (e.g., Knoevenagel condensations) .

Spectral Data and Characterization

- IR Spectroscopy :

- ¹H-NMR :

Q & A

Basic: What synthetic routes are available for preparing N'-acetyl-2-chloroacetohydrazide, and what are the critical reaction conditions?

Answer:

A common method involves nucleophilic substitution of 2-chloroacetyl chloride with N'-acetylhydrazide. For example, analogous hydrazide syntheses (e.g., 2-[(N-acetyl)-2,5-dichloroanilido] acetohydrazide) use ethanol as a solvent and hydrazine hydrate as a nucleophile under reflux (35–40°C) for 30–60 minutes . Key parameters include:

- Stoichiometry: Molar ratios of 1:1.2 (chloroacetyl derivative to hydrazide) to minimize side reactions.

- Purification: Recrystallization from ethanol yields >90% purity.

- Monitoring: TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful drying to avoid hydrolysis.

- Catalysis: Adding triethylamine (5 mol%) to neutralize HCl byproducts can prevent acid-catalyzed degradation .

- Temperature Control: Gradual heating (40–50°C) reduces thermal decomposition of the chloroacetyl group.

- Post-Synthetic Derivatization: Introducing protective groups (e.g., benzylidene via condensation with aldehydes) can stabilize intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Bands at ~1650 cm⁻¹ (amide I) and ~1540 cm⁻¹ (amide II) confirm the hydrazide backbone .

- X-ray Crystallography: Resolves molecular geometry; analogous hydrazides show planar amide groups and intermolecular H-bonding .

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Answer: Contradictions often arise from tautomerism or solvent effects. Mitigation strategies:

- Variable-Temperature NMR: Identifies dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures.

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts for comparison .

- Crystallographic Cross-Verification: Single-crystal X-ray structures provide definitive bond-length and angle data to validate spectral assignments .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Cool (<25°C), dry conditions in sealed containers to prevent hydrolysis .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the reactivity and stability of this compound?

Answer:

- Reactivity: Molecular dynamics (MD) simulations assess nucleophilic attack sites (e.g., chloroacetyl group) using electrostatic potential maps.

- Thermodynamic Stability: Calculate Gibbs free energy (ΔG) of hydrolysis pathways at the M06-2X/cc-pVTZ level to identify degradation-prone conditions.

- Solvent Effects: COSMO-RS models predict solubility and stability in polar vs. non-polar solvents .

Basic: What are the key physicochemical properties of this compound?

Answer:

- Melting Point: ~135–137°C (similar to acetohydrazide derivatives) .

- Solubility: Soluble in ethanol, DMSO; sparingly soluble in water (<1 mg/mL at 25°C).

- LogP: Predicted ~0.8 (via ChemDraw), indicating moderate hydrophobicity.

Advanced: What strategies are effective in evaluating the biological activity of this compound derivatives?

Answer:

- Antimicrobial Assays: Agar diffusion (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Structure-Activity Relationships (SAR): Modify the chloroacetyl group (e.g., substituent electronegativity) to correlate with bioactivity trends.

- In Silico Screening: Molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) identifies potential inhibitors .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

- HPLC: C18 column, mobile phase acetonitrile/water (60:40), UV detection at 254 nm. Purity >98% if single peak.

- Elemental Analysis: Match experimental C, H, N values to theoretical (±0.3% tolerance).

Advanced: How can discrepancies between experimental and computational data for this compound be addressed?

Answer:

- Basis Set Optimization: Use higher-level basis sets (e.g., cc-pVTZ) to improve DFT accuracy.

- Solvent Corrections: Include implicit solvent models (e.g., PCM) in calculations to match experimental conditions.

- Error Analysis: Statistically compare experimental replicates (e.g., t-tests) to identify systematic vs. random errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.